molecular formula C14H15N3O2 B13791103 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928712-71-4

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid

Katalognummer: B13791103
CAS-Nummer: 928712-71-4
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: RUXJTLHMKIRUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ASISCHEM C63553, also known as 5-pyrimidinepropanoic acid, β-amino-2-(2-methylphenyl)-, is a chemical compound with the molecular formula C14H15N3O2. It is characterized by its unique structure, which includes a pyrimidine ring and a propanoic acid group. This compound is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ASISCHEM C63553 involves several steps, starting with the preparation of the pyrimidine ring. The reaction typically involves the condensation of appropriate starting materials under controlled conditions. The β-amino group is introduced through a series of reactions, including amination and protection-deprotection steps. The final product is obtained after purification processes such as recrystallization.

Industrial Production Methods

In industrial settings, the production of ASISCHEM C63553 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

ASISCHEM C63553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

ASISCHEM C63553 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: ASISCHEM C63553 is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of ASISCHEM C63553 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ASISCHEM C63553 include:

  • 5-pyrimidinepropanoic acid derivatives
  • β-amino-2-(2-methylphenyl)-pyrimidine analogs

Uniqueness

ASISCHEM C63553 is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

928712-71-4

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

3-amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C14H15N3O2/c1-9-4-2-3-5-11(9)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19)

InChI-Schlüssel

RUXJTLHMKIRUMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.